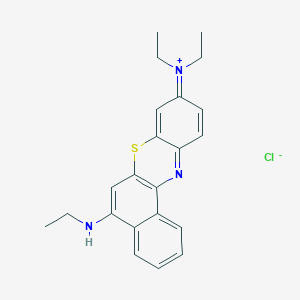

EtNBS

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

136825-96-2 |

|---|---|

Molecular Formula |

C22H24ClN3S |

Molecular Weight |

398 g/mol |

IUPAC Name |

diethyl-[5-(ethylamino)benzo[a]phenothiazin-9-ylidene]azanium;chloride |

InChI |

InChI=1S/C22H23N3S.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |

InChI Key |

ARJSERYGGDKOCQ-UHFFFAOYSA-O |

SMILES |

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-] |

Canonical SMILES |

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-] |

Synonyms |

5-ethylamino -9-diethylaminobenzo(a)phenothiazinium chloride 5-ethylamino-9-diethylaminobenzo(a)phenothiazinium EtNBS |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of EtNBS in Photodynamic Therapy: A Technical Guide

Executive Summary

Photodynamic therapy (PDT) presents a compelling modality for the targeted destruction of neoplastic cells and pathogenic microbes. The efficacy of PDT is fundamentally reliant on the properties of the photosensitizer employed. EtNBS (5-ethylamino-9-diethyl-aminobenzo[a]phenothiazinium chloride), a phenothiazine dye derived from Nile Blue, has emerged as a potent photosensitizer with a unique mechanism of action that overcomes key limitations of conventional PDT agents.[1][2][3] This guide provides a detailed examination of the molecular mechanisms, photophysical properties, and cellular consequences of this compound-mediated PDT. A central advantage of this compound is its ability to operate through both oxygen-dependent (Type II) and oxygen-independent (Type I) photochemical pathways, rendering it highly effective in the hypoxic and acidic microenvironments characteristic of solid tumors.[2][4] Furthermore, its rapid and selective accumulation in lysosomes initiates cell death pathways that can circumvent common cancer resistance mechanisms.[2][5]

Core Mechanism of Action

Photodynamic therapy involves three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[5] The process begins with the systemic or local administration of the photosensitizer, which preferentially accumulates in the target tissue. Subsequent irradiation with light corresponding to the photosensitizer's absorption spectrum excites the molecule from its ground state (S₀) to a short-lived excited singlet state (S₁). From this state, it can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).[6] It is from this triplet state that the therapeutically relevant photochemical reactions occur.

This compound is distinguished by its ability to induce cytotoxicity through two distinct mechanisms emanating from its triplet state, making it a versatile and powerful PDT agent.[2]

Dual Photochemical Pathways

Unlike the majority of clinical photosensitizers that rely almost exclusively on molecular oxygen, this compound can induce cell death in both well-oxygenated (normoxic) and low-oxygen (hypoxic) environments.[2][3]

-

Type II (Oxygen-Dependent) Mechanism: In the presence of sufficient molecular oxygen, the excited triplet state of this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][6] Singlet oxygen is a potent oxidizing agent that can rapidly damage lipids, proteins, and nucleic acids within a very short radius of its formation, leading to cellular destruction.

-

Type I (Oxygen-Independent) Mechanism: In hypoxic conditions where the concentration of molecular oxygen is low, the excited triplet this compound molecule can react directly with biological substrates. This occurs via electron or hydrogen atom transfer, producing radical ions and other free radicals that can subsequently react with or without oxygen to create a cascade of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[2][6]

This dual mechanism is a significant advantage, as it allows this compound-PDT to effectively target the hypoxic cores of tumors, which are notoriously resistant to conventional therapies, including PDT agents that rely solely on Type II pathways.[2][4]

Subcellular Localization: Targeting the Lysosome

A critical determinant of a photosensitizer's efficacy and the cell death pathway it induces is its subcellular localization.[6] this compound, as a cationic molecule, rapidly penetrates cell membranes and selectively accumulates in lysosomes.[1][2][5] This specific targeting is a key aspect of its mechanism. Upon photoactivation, the generation of ROS is concentrated within the lysosome, leading to lysosomal membrane permeabilization (LMP). The rupture of the lysosome releases its contents, including acidic hydrolases and cathepsins, into the cytoplasm, triggering a cascade of events that culminates in cell death.[1][5]

Quantitative and Photophysical Data

The efficacy of a photosensitizer is defined by several key photophysical parameters. While comprehensive data for this compound is distributed across various studies, the most relevant findings are summarized below.

| Parameter | Value / Description | Reference |

| Chemical Name | 5-ethylamino-9-diethyl-aminobenzo[a]phenothiazinium chloride | [2][3] |

| Molecular Class | Phenothiazine / Nile Blue Derivative | [1][5] |

| Absorption Max (λmax) | ~652 nm | [1] |

| Subcellular Localization | Lysosomes | [1][3][5] |

| Type II Efficiency (¹O₂) | ~3% | [4] |

| Type I Efficacy | High; effective under severe hypoxia | [2][4] |

| Fluorescence Quantum Yield | Data not readily available in cited literature. | |

| In Vitro Concentration | 500 nM found to be optimal in OVCAR5 cells. | [2] |

| In Vitro Light Dose | 13 - 26 J/cm² used in OVCAR5 cell studies. | [2] |

| Dark Toxicity | Low at therapeutic concentrations, but can occur at higher doses. Encapsulation in nanoparticles can reduce this effect. | [3] |

Cellular Response and Signaling Pathways

The photodamage initiated by this compound triggers distinct cellular death programs. The primary mode of cell death observed following this compound-PDT is apoptosis.[2][4]

Induction of Apoptosis via Lysosomal Damage

Targeting lysosomes is an effective strategy for inducing apoptosis that can bypass resistance mechanisms involving Bcl-2 or dysfunctional mitochondria.[2] The putative apoptotic pathway initiated by this compound-PDT is as follows:

-

Photo-oxidation of Lysosomes: Concentrated ROS generation within the lysosome damages its membrane.

-

Lysosomal Membrane Permeabilization (LMP): The compromised membrane releases potent hydrolytic enzymes, such as Cathepsin B and D, into the cytosol.

-

BID Activation: Cytosolic cathepsins cleave the pro-apoptotic protein Bid into its truncated form, tBid.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria and activates Bax/Bak, leading to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP allows for the release of Cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation & Caspase Activation: Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which then activates the initiator caspase, Caspase-9.

-

Executioner Caspase Activation: Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3.

-

Apoptosis Execution: Activated Caspase-3 orchestrates the systematic dismantling of the cell by cleaving key cellular substrates (e.g., PARP), leading to the characteristic morphological changes of apoptosis.

At higher PDT doses, extensive cellular and lysosomal damage can overwhelm the apoptotic machinery, leading to cell death by necrosis.[5]

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.

Synthesis of this compound

This compound (5-ethylamino-9-diethylaminobenzo[a]phenothiazinium chloride) is a derivative of Nile Blue. Its synthesis, and that of related analogues, typically involves the acid-catalyzed condensation of a substituted 1-naphthol with a nitrosylated N,N-dialkylaniline derivative.

Representative Protocol Outline:

-

Nitrosylation: A precursor such as 3-(diethylamino)phenol is reacted with nitrous acid (generated in situ from sodium nitrite and an acid) to form 5-(diethylamino)-2-nitrosophenol.

-

Condensation: The nitrosylated intermediate is then condensed with an appropriate N-substituted naphthylamine, such as N-ethyl-1-naphthylamine, under acidic conditions (e.g., in refluxing ethanol with hydrochloric acid).

-

Oxidation & Cyclization: The condensation product undergoes oxidative cyclization to form the planar benzo[a]phenothiazinium chromophore.

-

Purification: The final product is purified using methods such as column chromatography or recrystallization to yield the chloride salt.

Subcellular Localization Assay

Objective: To confirm the accumulation of this compound in lysosomes.

-

Cell Culture: OVCAR5 human ovarian cancer cells are seeded onto glass-bottom dishes and cultured for 24 hours.[2]

-

Lysosomal Labeling: Cells are incubated with a lysosome-specific fluorescent probe (e.g., LysoTracker Red DND-99) according to the manufacturer's protocol.[2]

-

Photosensitizer Incubation: Following lysosomal labeling, the medium is replaced with a complete medium containing 500 nM this compound and incubated for 1.5 - 4.5 hours.[2]

-

Imaging: Live cells are washed to remove excess dye and imaged using a laser scanning confocal microscope. The fluorescence from this compound (which is inherently fluorescent) is compared with the fluorescence from the LysoTracker probe.

-

Analysis: Co-localization of the this compound signal and the LysoTracker signal is quantified to confirm lysosomal accumulation.

Reactive Oxygen Species (ROS) Detection

Objective: To detect the generation of ROS following photoactivation of this compound.

-

Cell Preparation: Target cells (e.g., OVCAR5) are cultured in a suitable format (e.g., 96-well plate).

-

Probe Loading: Cells are loaded with a general ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

This compound Incubation: Cells are washed and then incubated with this compound (e.g., 500 nM) for a predetermined time (e.g., 4.5 hours).

-

Irradiation: Cells are exposed to light from a source emitting at or near 652 nm (e.g., a filtered lamp or laser) at a defined fluence rate. Control groups include cells with no this compound, no light, or neither.

-

Fluorescence Measurement: The fluorescence of DCF is measured using a fluorescence plate reader or microscope. A significant increase in fluorescence in the group treated with both this compound and light indicates ROS production.

Phototoxicity (Cell Viability) Assay

Objective: To quantify the cytotoxic effect of this compound-PDT.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are incubated with varying concentrations of this compound for a fixed duration. A control group receives no this compound.

-

Irradiation: The plates are irradiated with a specific light dose (e.g., 26 J/cm²). A "dark toxicity" control plate, containing cells incubated with this compound, is kept from the light.[2]

-

Post-Treatment Incubation: The cells are returned to the incubator for 24 hours to allow for cell death to manifest.[2]

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or a Live/Dead viability/cytotoxicity kit. The MTT assay measures mitochondrial reductase activity, which is proportional to the number of living cells.

-

Data Analysis: Viability is calculated as a percentage relative to the untreated control cells. This data can be used to determine the IC50 (the concentration of this compound required to kill 50% of cells at a given light dose).

Conclusion

This compound is a highly promising photosensitizer for photodynamic therapy due to a unique combination of advantageous properties. Its strong absorption in the therapeutic window, selective accumulation in lysosomes, and, most critically, its dual Type I and Type II photochemical mechanism enable it to be effective even in the challenging hypoxic and acidic microenvironments of solid tumors. By initiating apoptosis through lysosomal photodamage, this compound provides a potent mechanism for cell killing that can circumvent traditional drug resistance pathways. Further research and optimization, including the use of nanoparticle delivery systems to mitigate dark toxicity, will continue to advance this compound and its derivatives toward clinical application.[3]

References

EtNBS: A Dual-Threat Photosensitizer for Photodynamic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-ethylamino-9-diethylaminobenzo[a]phenothiazinium chloride, commonly known as EtNBS, is a potent photosensitizer with the unique ability to induce cell death through both Type I and Type II photodynamic mechanisms. This dual functionality allows it to be effective in both oxygen-rich (normoxic) and oxygen-poor (hypoxic) environments, a significant advantage in the treatment of solid tumors which often contain hypoxic regions resistant to conventional therapies. This technical guide provides a comprehensive overview of the photochemical and photobiological properties of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support its application in photodynamic therapy (PDT) research and development.

Introduction

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells. The efficacy of most clinically approved photosensitizers is dependent on the presence of oxygen, as they primarily operate through a Type II mechanism, generating singlet oxygen (¹O₂). However, the hypoxic microenvironment of many solid tumors limits the effectiveness of these agents.

This compound, a benzophenothiazinium dye, overcomes this limitation by functioning as both a Type I and Type II photosensitizer.[1] This guide delves into the core mechanisms of this compound, presenting its photophysical characteristics, reactive oxygen species generation, and in vitro efficacy.

Photophysical and Photochemical Properties

This compound possesses favorable photophysical properties for a photosensitizer, including strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light.

Table 1: Photophysical Properties of this compound and its Analogs

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Emission (nm) |

| This compound | 652 | 8.7 x 10⁴ | ~665 |

| EtNBA | ~635 | Not Reported | Not Reported |

| EtNBSe | ~658 | Not Reported | Not Reported |

Note: Data for this compound analogs EtNBA (oxygen analog) and EtNBSe (selenium analog) are included for comparison.

Upon absorption of light, this compound is excited to a short-lived singlet state (¹this compound). From this state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (³this compound). It is this triplet state that is responsible for the photosensitizing activity of this compound.

Dual-Mechanism of Action: Type I and Type II Photosensitization

The therapeutic potential of this compound is rooted in its ability to initiate two distinct types of photochemical reactions, leading to the generation of a broad range of cytotoxic ROS.

Type II Mechanism: Singlet Oxygen Generation

In the presence of sufficient oxygen, the excited triplet state of this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).

³this compound* + ³O₂ → ¹this compound + ¹O₂

Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Type I Mechanism: Radical-Mediated Cytotoxicity

In hypoxic or anoxic environments where the concentration of molecular oxygen is low, this compound can initiate Type I photochemical reactions. In this pathway, the excited triplet state of this compound interacts directly with biological substrates or solvent molecules through electron or hydrogen transfer, generating various radical species. These can include superoxide anion (O₂⁻), hydroxyl radicals (•OH), and other cytotoxic radicals.[1]

³this compound* + Substrate → this compound•⁻ + Substrate•⁺ or ³this compound* + Substrate → this compound•⁺ + Substrate•⁻

These radicals can then participate in a cascade of reactions, leading to oxidative stress and cell damage, independent of the initial oxygen concentration. This makes this compound particularly effective against hypoxic tumor cells.[1]

Diagram 1: Type I and Type II Photosensitization Pathways of this compound

Caption: Dual photosensitization mechanisms of this compound.

Quantitative Efficacy

The effectiveness of a photosensitizer is determined by its ability to generate ROS and induce cell death upon light activation.

Reactive Oxygen Species Generation

Table 2: Reactive Oxygen Species Quantum Yields

| Photosensitizer | ROS | Quantum Yield (Φ) | Conditions |

| This compound | ¹O₂ | 0.03 | Not Specified |

| EtNBSe | ¹O₂ | 0.65 | Not Specified |

Note: The significantly higher singlet oxygen quantum yield of the selenium analog (EtNBSe) highlights the potential for structural modification to enhance Type II activity.

In Vitro Phototoxicity

The phototoxic efficacy of this compound and its analogs has been evaluated in various cancer cell lines. The LD50 (lethal dose for 50% of cells) is a common metric for cytotoxicity.

Table 3: In Vitro Phototoxicity of this compound and Analogs

| Compound | Cell Line | Concentration (µM) | Light Dose (J/cm²) | LD50 (J/cm²) |

| This compound | EMT-6 | 0.5 | 2.0 | ~2.0 |

| EtNBSe | EMT-6 | 0.5 | < 0.5 | < 0.5 |

| EtNBA | EMT-6 | 0.5 | > 3.3 | Not Determined |

| Photofrin II | EMT-6 | Not Specified | > 3.3 | Not Determined |

Note: This data demonstrates the superior phototoxicity of this compound and its selenium analog compared to the oxygen analog and the clinically used Photofrin II under the tested conditions.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the photosensitizing properties of this compound.

Synthesis and Characterization of this compound

A general method for the synthesis of Nile Blue A, from which this compound is derived, involves the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine. Further ethylation would yield this compound.

Diagram 2: General Synthesis Workflow

Caption: Simplified synthesis pathway for this compound.

Characterization:

-

¹H NMR: To confirm the chemical structure, including the presence of the ethyl groups.

-

Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.

-

UV-Vis Spectroscopy: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

Measurement of Singlet Oxygen Generation

Diagram 3: Singlet Oxygen Detection Workflow

Caption: Workflow for singlet oxygen detection using SOSG.

Protocol:

-

Reagents: this compound, Singlet Oxygen Sensor Green (SOSG), Methylene Blue (as a standard), appropriate buffer (e.g., PBS).

-

Preparation: Prepare solutions of this compound and Methylene Blue with the same optical density at the excitation wavelength. Add SOSG to each solution.

-

Irradiation: Irradiate the solutions with a light source corresponding to the λmax of the photosensitizers.

-

Measurement: Measure the increase in fluorescence intensity of SOSG at 525 nm over time using a fluorometer.

-

Calculation: The singlet oxygen quantum yield of this compound is calculated relative to the known quantum yield of the standard.

Measurement of Superoxide Generation

Diagram 4: Superoxide Detection Workflow

Caption: Workflow for superoxide detection using DHE.

Protocol:

-

Reagents: this compound, Dihydroethidium (DHE), cell culture medium, appropriate cancer cell line.

-

Cell Culture: Plate cells and allow them to adhere overnight.

-

Loading: Incubate cells with DHE.

-

Treatment: Treat cells with this compound for a specified duration, then irradiate with an appropriate light source and dose.

-

Measurement: Measure the fluorescence of 2-hydroxyethidium, the product of DHE and superoxide, using a flow cytometer or fluorescence microscope.

-

Analysis: Quantify the increase in fluorescence intensity relative to control groups (no this compound, no light).

In Vitro Phototoxicity Assay (MTT Assay)

Diagram 5: MTT Assay Workflow

Caption: Workflow for assessing phototoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate.

-

Irradiation: Irradiate the plate with a light source at a defined wavelength and fluence rate. Include dark toxicity controls (no light).

-

MTT Incubation: After a post-irradiation incubation period, add MTT solution to each well and incubate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).

Cellular Uptake Analysis

Diagram 6: Cellular Uptake Workflow

Caption: Workflow for analyzing cellular uptake of this compound.

Protocol:

-

Cell Preparation: Culture cells to a suitable confluency.

-

Incubation: Incubate the cells with a known concentration of this compound for various time points.

-

Washing: Wash the cells thoroughly with PBS to remove any unbound, extracellular this compound.

-

Harvesting: Detach the cells using an appropriate method (e.g., trypsinization for adherent cells).

-

Analysis: Analyze the cell suspension using a flow cytometer, exciting with a laser appropriate for this compound and detecting the emitted fluorescence.

-

Quantification: Determine the mean fluorescence intensity of the cell population at each time point to quantify the relative uptake of this compound.

Conclusion

This compound stands out as a promising photosensitizer due to its dual Type I and Type II mechanisms of action, enabling it to be effective in the challenging hypoxic microenvironment of solid tumors. Its strong absorption in the red-light window and potent phototoxicity further underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and optimize the use of this compound in photodynamic therapy. Future studies should focus on elucidating the precise nature and quantum yields of the radical species generated in the Type I pathway and on expanding in vivo efficacy and safety studies. The continued exploration of this compound and its derivatives holds significant promise for the development of next-generation photodynamic therapies for cancer.

References

Unveiling the Photodynamic Potential of EtNBS: A Technical Guide

For Immediate Release

BOSTON, MA – October 29, 2025 – In the ongoing quest for more effective and targeted cancer therapies, the benzophenothiazinium dye, 5-(ethylamino)-9-diethylamino-benzo[a]phenothiazinium chloride (EtNBS), has emerged as a promising photosensitizer for photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of Nile Blue, a well-known phenoxazine dye. Its chemical structure is characterized by a planar tricyclic aromatic system with a sulfur and a nitrogen heteroatom, and diethylamino and ethylamino substituents that play a crucial role in its photophysical and biological activities.

IUPAC Name: 5-(ethylamino)-9-diethylamino-benzo[a]phenothiazinium chloride

Chemical Formula: C₂₂H₂₄ClN₃S

Molecular Weight: 401.97 g/mol

The extended π-conjugation in the benzo[a]phenothiazinium core is responsible for its strong absorption in the red region of the visible spectrum, a critical feature for PDT applications as it allows for deeper tissue penetration of light.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters for this compound are summarized in the table below. The generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), is the cornerstone of its photodynamic activity.

| Property | Value/Description | Reference |

| Absorption Maximum (λmax) | ~652 nm | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Emission Maximum (λem) | Data not available | |

| Fluorescence Quantum Yield (Φf) | Data not available | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 3% |

Mechanism of Action: A Dual Threat to Cancer Cells

This compound exerts its cytotoxic effects through a dual mechanism involving both Type I and Type II photochemical pathways, making it effective in both well-oxygenated (normoxic) and oxygen-deprived (hypoxic) tumor microenvironments.

-

Type II Mechanism: Upon activation by light of a specific wavelength (around 652 nm), the this compound molecule in its triplet excited state transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.

-

Type I Mechanism: In hypoxic conditions where oxygen is scarce, the excited this compound can directly react with cellular substrates through electron transfer reactions, generating other reactive oxygen species like superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

This dual mechanism is a significant advantage, as hypoxia is a common feature of solid tumors and a major contributor to resistance to conventional cancer therapies.

Subcellular Localization and Induction of Apoptosis

This compound is a cationic molecule that preferentially accumulates in the lysosomes of cancer cells. Upon light activation, the generated ROS lead to lysosomal membrane permeabilization (LMP), releasing lysosomal enzymes into the cytoplasm and initiating a cascade of events that culminate in apoptosis, a form of programmed cell death.

The signaling pathway for this compound-induced apoptosis following lysosomal photodamage is believed to involve the following key steps:

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step synthesis protocols are proprietary and vary, the general synthesis of Nile Blue derivatives like this compound involves the condensation of a substituted aminonaphthol with a nitrosodialkylaniline, followed by purification. A common starting point is the acid-catalyzed condensation of 5-(ethylamino)-4-nitrosophenol with 3-(diethylamino)phenol.

Cellular Uptake Assay

A general protocol to quantify the cellular uptake of this compound is as follows:

-

Cell Culture: Plate cancer cells (e.g., OVCAR-5) in a 96-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with a known concentration of this compound (e.g., 500 nM) in a complete cell culture medium.

-

Time Points: Incubate for various time points (e.g., 0.5, 1, 2, 4, and 24 hours) to determine uptake kinetics.

-

Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound. A standard curve of known this compound concentrations should be used to quantify the intracellular concentration.

Intracellular ROS Detection

The generation of intracellular ROS upon this compound-PDT can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Culture and this compound Loading: Culture cells and incubate with this compound as described in the cellular uptake protocol.

-

Probe Loading: After this compound incubation and washing, load the cells with DCFH-DA (e.g., 10 µM) in a serum-free medium for 30 minutes in the dark.

-

PDT Treatment: Wash the cells with PBS and expose them to light at the appropriate wavelength (e.g., 652 nm) and light dose.

-

Fluorescence Measurement: Immediately measure the fluorescence of DCF (the oxidized, fluorescent form of DCFH) using a fluorescence microscope or plate reader (excitation/emission ~485/535 nm).

In Vitro and In Vivo Efficacy

The following workflow outlines a typical experimental design for evaluating the efficacy of this compound-PDT.

Conclusion

This compound represents a promising photosensitizer with a favorable chemical structure and a dual mechanism of action that is effective in the challenging hypoxic tumor microenvironment. Its ability to localize in lysosomes and induce apoptosis upon light activation makes it a compelling candidate for further preclinical and clinical investigation in the field of photodynamic therapy. Future research should focus on optimizing drug delivery systems to enhance tumor targeting and further elucidating the intricate signaling pathways involved in its cytotoxic effects.

EtNBS: A Technical Guide to Targeting Hypoxic Tumors with Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia, a common feature of the tumor microenvironment, presents a significant barrier to the efficacy of many cancer therapies. EtNBS (5-ethylamino-9-diethyl-aminobenzo[a]phenothiazinium chloride), a cationic photosensitizer, has emerged as a promising agent for photodynamic therapy (PDT) specifically designed to overcome this challenge. Its unique photochemical properties enable it to induce cell death in both oxygen-rich (normoxic) and oxygen-depleted (hypoxic) regions of tumors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its use in 3D tumor models, and visualizations of the key pathways involved.

Introduction to this compound and Hypoxic Tumors

Solid tumors frequently outgrow their blood supply, leading to regions with low oxygen concentration, a condition known as hypoxia. Hypoxic tumor cells are notoriously resistant to conventional cancer treatments, including radiation therapy and many chemotherapies, which often rely on the presence of molecular oxygen to be effective.

This compound is a photosensitizer that, upon activation by light of a specific wavelength, can induce cytotoxicity. A key advantage of this compound is its ability to operate through both Type I and Type II photosensitization mechanisms. The Type II mechanism is oxygen-dependent, generating singlet oxygen to kill cancer cells. Crucially, the Type I mechanism is oxygen-independent and proceeds through the generation of other radical species, allowing this compound to remain effective even in the severe hypoxia characteristic of tumor cores.

Mechanism of Action

Upon administration, this compound selectively accumulates in tumor tissues and, on a subcellular level, localizes to lysosomes. When irradiated with light (typically around 652 nm), this compound is excited to a triplet state. From this state, it can initiate two distinct cytotoxic pathways:

-

Type II Photosensitization: In the presence of sufficient oxygen, the excited this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to apoptosis.

-

Type I Photosensitization: In hypoxic or anoxic environments, the excited this compound can directly interact with biological substrates, such as lipids and proteins, or water to produce cytotoxic radical species like hydroxyl radicals and superoxide. These radicals can also induce cellular damage and trigger apoptosis. This dual mechanism makes this compound particularly effective against the heterogeneous oxygenation landscape of solid tumors.

The primary mode of cell death induced by this compound-PDT is apoptosis.

Quantitative Data on this compound Efficacy

The efficacy of this compound-PDT has been demonstrated in 3D in vitro models of ovarian cancer (OVCAR5 cell line), which mimic the hypoxic cores of avascular tumor nodules.

| Parameter | Condition | Observation | Reference |

| Cellular Uptake | OVCAR5 cells | Cationic this compound shows high cellular uptake. | [1] |

| Localization | 3D OVCAR5 nodules | Penetrates large nodules (>200 µm) and concentrates in the acidic and hypoxic cores. | [2] |

| Cytotoxicity in Hypoxic Cores | 3D OVCAR5 nodules | More effective in killing hypoxic, nodule core cells compared to its hydroxyl-terminated derivative (this compound-OH). | [1] |

| Efficacy in Severe Hypoxia | 3D OVCAR5 nodules (100% N₂ atmosphere) | This compound-PDT remains effective, with significant cell killing observed at a light dose of 20 J/cm². | [2] |

| Irradiance Dependence | 3D OVCAR5 nodules (15 J/cm² total fluence) | Maximum cell killing is observed at the lowest irradiance (25 mW/cm²), suggesting efficient oxygen utilization in the Type II pathway at lower photon fluxes. | [2] |

| Primary Death Mechanism | 3D OVCAR5 nodules | Apoptosis is the primary mechanism of cell death. | [2] |

Experimental Protocols

OVCAR5 3D Spheroid Culture

This protocol describes the generation of 3D ovarian cancer spheroids that develop hypoxic cores.

-

Cell Seeding: Seed OVCAR5 human ovarian cancer cells in a 24-well plate at an appropriate density to allow for spheroid formation.

-

Matrix Overlay: After cell attachment, overlay the cells with a growth factor-reduced Matrigel solution to promote 3D growth.

-

Culture and Spheroid Development: Culture the cells for approximately 13 days. During this time, the cells will proliferate and form large spheroids (>200 µm in diameter) with hypoxic cores.

-

Medium Exchange: Replenish the culture medium every 2-3 days.

This compound-PDT Protocol for 3D Spheroids

-

Incubation with this compound: On day 13, incubate the 3D cultures with 500 nM this compound in complete medium for 4.5 hours at 37°C and 5% CO₂.

-

Medium Replacement: After incubation, aspirate the this compound-containing medium and replace it with fresh medium.

-

Irradiation: Immediately irradiate the spheroids with a 652 nm laser at the desired light dose (e.g., 5-20 J/cm²) and irradiance (e.g., 25-100 mW/cm²). For experiments under severe hypoxia, perform the irradiation in a chamber with a 100% N₂ atmosphere.

-

Assessment of Cell Viability: Assess cell viability 24 hours post-PDT using a suitable assay, such as a Live/Dead viability/cytotoxicity kit.

-

Apoptosis Analysis: To confirm apoptosis, staining with markers like ApoTRACE can be performed.

Signaling Pathways in this compound-Induced Apoptosis

This compound-PDT-induced oxidative stress triggers the intrinsic pathway of apoptosis.

Conclusion

This compound represents a significant advancement in the field of photodynamic therapy, offering a potent strategy to target and eliminate cancer cells in the challenging hypoxic microenvironment of solid tumors. Its dual Type I and Type II mechanisms of action ensure its efficacy across a range of oxygen tensions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in preclinical and, ultimately, clinical settings. The ability to effectively target hypoxic tumor cores opens up new avenues for combination therapies and for treating cancers that are resistant to conventional treatments.

References

The Role of EtNBS in Antimicrobial Photodynamic Therapy: A Technical Guide

Introduction

Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are cytotoxic to a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][2][3] 5-ethylamino-9-diethylaminobenzo[a]phenothiazinium chloride (EtNBS), a derivative of Nile Blue, has garnered significant interest as a potent photosensitizer for aPDT.[1] Its cationic nature facilitates binding to negatively charged microbial cell envelopes, and its favorable photophysical properties enable efficient ROS production upon irradiation with red light.[1][3] This technical guide provides an in-depth overview of the core principles of this compound-mediated aPDT, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for researchers and drug development professionals.

Core Concepts of this compound in aPDT

Mechanism of Action

The antimicrobial activity of this compound in aPDT is primarily mediated by the generation of cytotoxic ROS. Upon absorption of light at its maximum absorption wavelength (around 652 nm), the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[4] This triplet state this compound can then initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can react directly with substrate molecules through electron transfer, producing radical ions that can further react with molecular oxygen to generate superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[4]

-

Type II Reaction: The triplet state this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][4]

Both Type I and Type II pathways contribute to the overall phototoxicity of this compound, leading to oxidative damage of essential microbial cellular components. The primary targets include the cell wall and membrane, leading to increased permeability and leakage of intracellular contents.[5][6] Furthermore, ROS can induce damage to intracellular components such as DNA and proteins, ultimately leading to microbial cell death.[7]

Structure-Activity Relationship

The chemical structure of this compound is crucial for its photosensitizing efficacy. As a benzophenothiazinium dye, its planar aromatic structure is essential for efficient light absorption and ROS generation. Modifications to the this compound backbone have been shown to influence its antimicrobial activity. For instance, the addition of a guanidinium group to the 5-amino position enhances its activity against Gram-negative bacteria due to the increased positive charge, which improves its interaction with the lipopolysaccharide layer of the outer membrane.[1] Conversely, substitutions at the 1-position of the benzene ring, whether with electron-donating or electron-withdrawing groups, have been found to decrease the photodynamic activity compared to the parent this compound molecule, suggesting that an unsubstituted 1-position is optimal for its photosensitizing capabilities.[1]

Quantitative Efficacy of this compound in aPDT

The effectiveness of this compound-mediated aPDT is dependent on several factors, including the concentration of this compound, the light dose administered, and the specific microbial species being targeted. The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound.

| Parameter | Value | Cell Line | Conditions | Reference |

| Phototoxicity IC₅₀ | 0.072 µM | HepG2 (human liver cancer) | Normoxia, 635 nm light | Duan et al., 2023 |

| Dark Toxicity IC₅₀ | 4.874 µM | HepG2 (human liver cancer) | No light | Duan et al., 2023 |

Note: The provided IC₅₀ values are for a human cancer cell line and may not be directly representative of antimicrobial efficacy. Further research is needed to establish specific IC₅₀ values for a broad range of microbial species.

| Microbial Species | This compound Concentration (µM) | Light Dose (J/cm²) | Log₁₀ Reduction in CFU/mL | Reference |

| Staphylococcus aureus | Data not available | Data not available | Data not available | |

| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | |

| Candida albicans | Data not available | Data not available | Data not available |

| Parameter | Value | Method | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | Data not available |

Note: The singlet oxygen quantum yield is a critical parameter for evaluating the efficiency of a photosensitizer. The determination of this value for this compound is essential for a complete understanding of its photodynamic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of this compound for aPDT.

1. Synthesis of this compound

A detailed protocol for the synthesis of this compound and its derivatives can be found in the supplementary materials of the publication by Hamblin et al. (2014). The general scheme involves the reaction of N-ethyl-5-nitronaphthalen-1-amine with appropriate reagents to yield the final benzophenothiazinium structure.[1]

2. In Vitro Antimicrobial Photodynamic Inactivation

This protocol is adapted from Hamblin et al. (2014).[1]

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in appropriate liquid media to the mid-logarithmic phase.

-

Cell Suspension: Harvest bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 10⁸ colony-forming units (CFU)/mL.

-

Photosensitizer Incubation: Add varying concentrations of this compound (from a stock solution in a suitable solvent like dimethylacetamide) to the bacterial suspensions. Incubate in the dark at room temperature for a defined period (e.g., 10 minutes) to allow for photosensitizer uptake.

-

Illumination: Transfer aliquots of the incubated bacterial suspensions to a 96-well plate. Irradiate the wells from above with a light source of the appropriate wavelength (e.g., 635 nm or 652 nm) and a defined power density. The total light dose is controlled by the irradiation time.

-

Viability Assessment: After illumination, perform serial dilutions of the bacterial suspensions in PBS and plate onto appropriate agar plates. Incubate the plates overnight at 37°C.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL. Calculate the log₁₀ reduction in viability compared to control groups (no light, no this compound).

3. Photosensitizer Uptake Assay

This protocol is adapted from Hamblin et al. (2014).[1]

-

Incubation: Incubate bacterial suspensions (10⁸ CFU/mL) with a defined concentration of this compound in the dark at room temperature for a specific time (e.g., 10 minutes).

-

Centrifugation: Centrifuge the suspensions to pellet the bacterial cells and separate them from the supernatant containing unbound this compound.

-

Quantification: Measure the fluorescence of the supernatant using a fluorometer at the appropriate excitation and emission wavelengths for this compound. The amount of this compound taken up by the cells is calculated by subtracting the amount remaining in the supernatant from the initial amount added.

4. Reactive Oxygen Species (ROS) Detection

-

Singlet Oxygen Detection: The quantum yield of singlet oxygen can be determined by direct or indirect methods. A common indirect method involves using a chemical trap, such as 9,10-dimethylanthracene (DMA), which reacts with singlet oxygen, leading to a decrease in its absorbance or fluorescence.[8] The rate of this decrease is compared to that of a standard photosensitizer with a known singlet oxygen quantum yield.[8]

-

General ROS Detection in Cells: Intracellular ROS generation can be detected using fluorescent probes. For example, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence can be measured using a plate reader, flow cytometer, or fluorescence microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-aPDT in Bacteria

The following diagram illustrates the proposed signaling pathway for this compound-mediated antimicrobial photodynamic therapy in a bacterial cell.

Caption: Proposed signaling pathway of this compound-mediated aPDT in bacteria.

Experimental Workflow for In Vitro aPDT Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vitro efficacy of this compound-mediated aPDT.

Caption: Experimental workflow for in vitro aPDT efficacy testing.

Conclusion

This compound is a promising photosensitizer for antimicrobial photodynamic therapy due to its favorable photophysical properties and cationic nature, which facilitates its interaction with microbial cells. The primary mechanism of its antimicrobial action involves the light-induced generation of reactive oxygen species, leading to widespread oxidative damage to cellular components. While the qualitative efficacy of this compound against a range of microorganisms is established, further research is required to provide comprehensive quantitative data, such as IC₅₀ and log reduction values, for specific pathogens under standardized conditions. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to conduct robust evaluations of this compound and other photosensitizers for aPDT applications. Future studies should also focus on elucidating the specific molecular signaling pathways triggered by this compound-aPDT in different microbial species to further optimize this promising therapeutic modality.

References

- 1. Structure-function relationships of Nile blue (this compound) derivatives as antimicrobial photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro study: methylene blue-based antibacterial photodynamic inactivation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIM imaging of bacterial membrane dynamics and lipid peroxidation during photodynamic inactivation with a dual-functional activatable probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Photodynamic Anticancer and Antibacterial Activity Properties of a Series of meso-Tetraarylchlorin Dyes and Their Sn(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species induced oxidative damage to DNA, lipids, and proteins of antibiotic-resistant bacteria by plant-based silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

Exploring the absorption spectrum and excitation wavelength of EtNBS.

An In-depth Technical Guide to the Absorption Spectrum and Excitation Wavelength of EtNBS

This technical guide provides a comprehensive overview of the spectral properties of 5-ethylamino-9-diethylaminobenzo[α]phenothiazinium chloride (this compound), a benzophenothiazinium dye recognized for its applications as a photosensitizer in photodynamic therapy (PDT). The following sections detail its absorption and excitation characteristics, experimental protocols for their determination, and the underlying photophysical pathways.

Spectral Properties of this compound

The absorption and emission characteristics of this compound are crucial for its function as a photosensitizer. The solvent environment can influence the spectral features, with aggregation in aqueous solutions leading to broader peaks compared to sharper, more intense peaks in organic solvents like methanol.[1]

Quantitative Spectral Data

The key absorption and excitation parameters for this compound are summarized below. These wavelengths are essential for effectively utilizing the photosensitizer in research and therapeutic applications.

| Parameter | Wavelength (nm) | Solvent/Condition | Reference |

| Excitation | 635 | Used for imaging and irradiation in PDT experiments. | [1][2] |

| Excitation | 632 | Used to acquire fluorescence emission spectra. | [2] |

| Absorption Maximum | ~650 | General absorption peak for PDT applications. | [3] |

| Irradiation | 660 | Used for inducing photodynamic effects with derivatives. | [4] |

Note: The absorption and emission spectra of this compound and its derivatives have been characterized in various solvents, including methanol, water, and dichloromethane.[1][5]

Experimental Protocols

Accurate determination of the absorption and excitation spectra of this compound requires standardized experimental procedures. The following protocols outline the methodologies for these measurements.

Protocol for Measuring Absorption and Fluorescence Spectra

This protocol describes the steps for preparing an this compound sample and analyzing it using spectrophotometry and fluorometry.

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

-

Dilute the stock solution to a final concentration (e.g., 10 μM) in the desired experimental solvent (e.g., methanol, water, phosphate-buffered saline (PBS)).[1]

-

Ensure the final solution is optically clear and free of precipitates. Aggregation can occur in aqueous solutions, which may affect spectral measurements.[1]

-

-

Absorption Spectroscopy :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the experimental solvent as a blank reference to zero the instrument.

-

Acquire the absorption spectrum of the this compound sample over a relevant wavelength range (e.g., 400-800 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

-

-

Fluorescence Spectroscopy :

-

Use a fluorometer or a spectrofluorometer.[2]

-

Set the excitation wavelength. This is typically set to the absorption maximum (λmax) determined from the absorption spectrum or a known effective wavelength such as 632 nm or 635 nm.[1][2]

-

Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 650-800 nm).[2]

-

The resulting plot is the fluorescence emission spectrum, and its peak represents the wavelength of maximum fluorescence emission.

-

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate the photodynamic action of this compound and the experimental workflow for its spectral characterization.

Photodynamic Therapy (PDT) Signaling Pathway

This compound functions as a photosensitizer (PS) in PDT. Upon absorbing light of a specific wavelength, it initiates a series of events leading to the production of reactive oxygen species (ROS) that can induce cellular damage.[1]

Caption: Photodynamic action of this compound as a photosensitizer.

Experimental Workflow for Spectral Analysis

The logical flow for determining the key spectral characteristics of a compound like this compound is depicted below.

Caption: Workflow for absorption and fluorescence spectroscopy.

References

- 1. Structure-function relationships of Nile blue (this compound) derivatives as antimicrobial photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Optimization of this compound-PDT against Hypoxic Tumor Environments with a Tiered, High-Content, 3D Model Optical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Foundational research on EtNBS and its derivatives in PDT.

An In-Depth Technical Guide to the Foundational Research of EtNBS and its Derivatives in Photodynamic Therapy

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to localized cell death and tissue destruction.[1][2] This targeted approach minimizes damage to surrounding healthy tissue, reducing side effects compared to traditional cancer therapies.[3] The benzophenothiazinium dye, 5-ethylamino-9-diethylaminobenzo[a]phenothiazinium chloride (this compound), a derivative of Nile Blue, has emerged as a promising photosensitizer.[4] It addresses shortcomings of earlier porphyrin-based photosensitizers and has demonstrated significant efficacy, particularly in treating hypoxic and acidic tumor environments that are often resistant to other treatments.[4][5][6]

Unlike many photosensitizers that rely solely on an oxygen-dependent (Type II) mechanism, this compound can induce cytotoxicity through both Type I (oxygen-independent) and Type II pathways.[5][7] This dual mechanism is critical for its effectiveness in the oxygen-deprived cores of solid tumors.[7][8] Foundational research has focused on optimizing this compound's therapeutic potential by synthesizing and evaluating a library of its derivatives, exploring the structure-function relationships that govern their uptake, subcellular localization, and photocytotoxicity.[5][9] This guide provides a comprehensive overview of this foundational research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Core Mechanisms of this compound Photodynamic Therapy

Upon irradiation with light of a suitable wavelength (around 652-670 nm), this compound transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state.[1][4] From this triplet state, it can initiate two types of photochemical reactions to generate cytotoxic species.

-

Type I Mechanism: The excited photosensitizer reacts directly with biomolecules through electron or hydrogen transfer, creating radical ions and free radicals. These radicals can then react with oxygen to produce ROS such as superoxide, hydroxyl radicals, and hydrogen peroxide.[2][10] This pathway is less dependent on the local oxygen concentration.

-

Type II Mechanism: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][10][11] This is the dominant pathway in well-oxygenated tissues.

The ability of this compound to utilize both pathways allows it to be effective across a range of oxygen tensions, making it a potent agent against hypoxic tumors.[5][7]

Quantitative Data: this compound and Derivative Efficacy

Research into this compound has produced a library of derivatives with modified side chains to optimize pharmacological parameters.[5] The photocytotoxicity of these derivatives in a 3D ovarian cancer (OvCa) model was evaluated and found to be strongly correlated with cellular uptake.[5]

| Derivative | Chemical Alteration | Concentration | Light Dose (J/cm²) | Normalized Cellular Viability (Mean ± SD) | Key Findings |

| This compound | Parent Compound | 500 nM | 20 | Not specified, used as baseline | Effective in killing hypoxic core cells with high selectivity.[5][6] |

| This compound-OH | Hydroxyl-terminated | 500 nM | 20 | Similar to this compound | Triggers widespread structural degradation of tumor nodules.[5][6] |

| This compound-NH₂ | Amine-terminated | 500 nM | 20 | Similar to this compound | PDT-induced cell killing was essentially identical to this compound.[5] |

| This compound-COOH | Zwitterionic Carboxylic Acid | 500 nM | 20 | 0.88 ± 0.07 | Displayed very limited PDT killing efficacy.[5] |

| This compound-2C-COOH | Carboxylic Acid | 500 nM | Up to 20 | No photocytotoxicity | Appeared to stimulate cell proliferation in a light-dose-dependent manner.[5] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis, purification, and characterization of side-chain modified this compound derivatives are foundational to structure-activity relationship studies. While specific pathways are detailed in supplementary materials of primary literature, the general approach involves chemical modification of the ethyl side chain of the parent this compound molecule.[5] For instance, derivatives with electron-donating or electron-withdrawing groups have been synthesized to study their effects on reactive oxygen species production and antimicrobial activity.[9]

3D Ovarian Cancer Spheroid Model

To investigate the efficacy of this compound and its derivatives in a biologically relevant context, a 3D in vitro tumor model that recapitulates the hypoxic and acidic cores of solid tumors was employed.[5][7]

-

Cell Culture: Ovarian cancer cells (e.g., OVCAR-5) are cultured in a rotating wall vessel bioreactor or in hanging drop cultures to form multicellular tumor spheroids (nodules).

-

Incubation: After a set growth period (e.g., 13 days), the mature spheroids are incubated with the this compound derivatives (e.g., at 500 nM) for a specified duration to allow for drug accumulation.[5][7]

-

Irradiation: The spheroids are then irradiated with a specific light dose (e.g., 1-26 J/cm²) using a light source with a wavelength corresponding to the absorption peak of this compound (approx. 652 nm).[4][5]

-

Viability Assessment: Post-treatment (e.g., 24 hours), cell viability is assessed using assays such as the MTT assay or a Live/Dead viability/cytotoxicity kit, which uses calcein AM and ethidium homodimer-1 to stain live and dead cells, respectively.[5] Imaging is performed using confocal microscopy.

Subcellular Localization

Identifying the site of accumulation of a photosensitizer is crucial for understanding its mechanism of cell killing.

-

Co-staining: Live cells are co-incubated with an this compound derivative and fluorescent markers specific to certain organelles (e.g., ER-Tracker, LysoTracker, or MitoTracker).

-

Live Cell Imaging: Confocal microscopy is used to image the live cells. Care is taken to minimize light exposure to prevent photodamage and subsequent redistribution of the photosensitizer.[5]

-

Analysis: The fluorescence signals from the this compound derivative and the organelle-specific markers are overlaid to determine the subcellular localization pattern. This compound derivatives have been shown to localize in the endoplasmic reticulum, lysosomes, and mitochondria.[5]

Experimental and Optimization Workflow

The optimization of this compound-PDT involves a tiered screening approach to identify derivatives with superior therapeutic properties. This workflow systematically evaluates compounds based on their pharmacological and photodynamic parameters.

Structure-Activity Relationships

The chemical structure of this compound derivatives directly influences their biological activity. Modifications to the core molecule can alter its charge, planarity, and lipophilicity, which in turn affect cellular uptake and photodynamic efficacy.

-

Cationic Charge and Uptake: Cationic derivatives generally demonstrate greater cellular uptake and, consequently, higher photocytotoxicity compared to their neutral or zwitterionic counterparts.[5] For example, the zwitterionic this compound-COOH showed significantly reduced PDT efficacy.[5]

-

Molecular Planarity: Substitutions at the 1-position of the benzene ring can distort the planar structure of the conjugated rings. A non-planar structure may hinder the molecule's photoactivity. For instance, an this compound derivative with a substituent at the 4-position was found to be significantly more photoactive than a similar derivative substituted at the 1-position.[9]

-

Targeted Moieties: Adding specific functional groups can enhance activity against certain targets. The addition of a guanidinium group, which introduces an extra positive charge, resulted in high activity against Gram-negative bacteria, likely due to improved interaction with the bacterial cell envelope.[9]

Conclusion

The foundational research on this compound and its derivatives has established it as a highly potent and versatile photosensitizer for photodynamic therapy. Its unique ability to function in both normoxic and hypoxic environments makes it particularly suited for treating solid tumors that are often resistant to conventional therapies. Through systematic chemical modification and a tiered screening process, researchers have identified key structure-activity relationships, paving the way for the rational design of next-generation photosensitizers. Derivatives like this compound-OH, which not only kill tumor cells but also degrade the tumor architecture, highlight the potential for creating optimized molecules that can synergize with other treatments.[5][6] This body of work provides a robust framework for the continued development of this compound-based therapies for a range of diseases, from cancer to microbial infections.[4]

References

- 1. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. worldscientific.com [worldscientific.com]

- 5. In Vitro Optimization of this compound-PDT against Hypoxic Tumor Environments with a Tiered, High-Content, 3D Model Optical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro optimization of this compound-PDT against hypoxic tumor environments with a tiered, high-content, 3D model optical screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Killing Hypoxic Cell Populations in a 3D Tumor Model with this compound-PDT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. collaborate.umb.edu [collaborate.umb.edu]

- 9. Structure-function relationships of Nile blue (this compound) derivatives as antimicrobial photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

Early-Stage Investigations into the Biological Effects of EtNBS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethylamino-9-diethylaminobenzo[a]phenothiazinium chloride (EtNBS) is a promising photosensitizer that has garnered significant attention in the field of photodynamic therapy (PDT). Its unique photochemical properties, particularly its ability to induce cytotoxicity through both oxygen-dependent (Type II) and oxygen-independent (Type I) mechanisms, make it a compelling candidate for cancer therapy, especially in the context of hypoxic tumors which are notoriously resistant to conventional treatments. This technical guide provides an in-depth overview of the early-stage investigations into the biological effects of this compound, focusing on its mechanism of action, efficacy in preclinical models, and the experimental protocols utilized in its evaluation.

Mechanism of Action: A Dual Threat to Cancer Cells

This compound exerts its cytotoxic effects upon activation by light, primarily in the red region of the electromagnetic spectrum (around 652-670 nm). Unlike many traditional photosensitizers that rely solely on molecular oxygen to generate reactive oxygen species (ROS), this compound can operate through two distinct photochemical pathways. This dual mechanism is a key advantage in treating solid tumors, which often contain regions of severe hypoxia (low oxygen).

Type I Photodynamic Therapy: In environments with limited oxygen, the excited state of this compound can directly interact with biological macromolecules, leading to the formation of radical species. This process involves electron transfer reactions that generate superoxide, hydroxyl radicals, and other reactive species, ultimately inducing cellular damage and apoptosis.

Type II Photodynamic Therapy: In the presence of sufficient oxygen, the excited this compound molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a potent cytotoxic agent that can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis and necrosis. The singlet oxygen quantum yield of this compound has been reported to be 3%[1].

The interplay between these two mechanisms is dependent on the local oxygen concentration and the irradiance of the activating light. At high irradiances, oxygen is rapidly consumed, favoring the Type I pathway. Conversely, at lower irradiances, oxygen diffusion can replenish the consumed molecules, allowing the Type II mechanism to contribute more significantly to cell killing.

Preclinical Efficacy: Data from In Vitro and 3D Tumor Models

Early-stage investigations have demonstrated the potent anti-cancer activity of this compound in various preclinical models, particularly in ovarian cancer.

In Vitro 2D Cell Culture Studies

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, its phototoxic effects have been consistently observed. The efficacy of this compound-PDT is dependent on the cell line, drug concentration, light dose, and oxygenation status.

3D Tumor Spheroid Models

Three-dimensional tumor spheroids more closely mimic the microenvironment of solid tumors, including the presence of hypoxic cores. Studies using ovarian cancer spheroids have provided valuable insights into the efficacy of this compound-PDT.

| Model System | Treatment Parameters | Key Findings | Reference |

| 13-day old Ovarian Cancer Spheroids | This compound incubation followed by irradiation | LD50 achieved at a light dose of 20 J/cm². Significant killing of hypoxic core cells observed even at 5 J/cm². | [2] |

| Ovarian Cancer Spheroids | This compound-PDT at 26 J/cm² | This compound was more effective at killing hypoxic core cells compared to its derivative, this compound-OH. |

These findings highlight the ability of this compound to penetrate tumor tissue and effectively eliminate cancer cells in oxygen-deprived regions, a critical challenge in cancer therapy.

Experimental Protocols

Protocol 1: Generation and Treatment of 3D Tumor Spheroids for this compound-PDT

This protocol outlines the general steps for creating 3D tumor spheroids and assessing the efficacy of this compound-PDT.

1. Cell Culture and Spheroid Formation:

- Culture ovarian cancer cells (e.g., OVCAR-5) in appropriate media.

- To initiate spheroid formation, seed a known number of cells (e.g., 2,500 cells/well) into ultra-low attachment 96-well plates.

- Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells.

- Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-5 days to allow for spheroid formation.

2. This compound Incubation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the cell culture medium.

- Carefully replace the medium in the wells containing spheroids with the this compound-containing medium.

- Incubate the spheroids with this compound for a predetermined period (e.g., 18-24 hours) to allow for drug uptake and distribution.

3. Photodynamic Therapy (PDT):

- Following incubation, wash the spheroids with fresh medium to remove any unbound this compound.

- Irradiate the spheroids with a light source of the appropriate wavelength (e.g., 652 nm laser) and a specific light dose (fluence, J/cm²). The irradiance (mW/cm²) should be carefully controlled.

- Include control groups: no treatment, light only, and this compound only (dark toxicity).

4. Viability Assessment:

- At a set time point post-PDT (e.g., 24 or 48 hours), assess spheroid viability using a suitable assay. A common method is a dual-staining assay with Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red).

- Image the spheroids using a fluorescence microscope.

- Quantify the fluorescent signals to determine the percentage of viable and dead cells.

Protocol 2: Subcellular Localization of this compound using Confocal Microscopy

This protocol describes how to determine the intracellular localization of this compound.

1. Cell Seeding:

- Seed cancer cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy.

- Allow the cells to adhere and grow to an appropriate confluency.

2. This compound Incubation:

- Incubate the cells with a fluorescent concentration of this compound for a specific duration.

3. (Optional) Co-staining with Organelle-Specific Dyes:

- To identify specific organelles, co-incubate the cells with organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).

4. Imaging:

- Wash the cells to remove excess this compound and other dyes.

- Image the cells using a confocal laser scanning microscope.

- Acquire images in the respective fluorescence channels for this compound and the organelle trackers.

- Merge the images to determine the co-localization of this compound with specific organelles.

Protocol 3: In Vivo Xenograft Tumor Model for this compound-PDT Efficacy

This protocol provides a general framework for evaluating this compound-PDT in an animal model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

1. Cell Implantation:

- Implant a suspension of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

- Monitor the mice regularly for tumor growth.

2. Tumor Growth and Treatment Initiation:

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., control, this compound only, light only, this compound-PDT).

3. This compound Administration and Light Delivery:

- Administer this compound to the mice through an appropriate route (e.g., intravenous or intraperitoneal injection).

- After a predetermined drug-light interval to allow for tumor accumulation of this compound, irradiate the tumor area with a laser of the correct wavelength and dose.

4. Tumor Growth Monitoring and Endpoint:

- Measure the tumor volume regularly using calipers.

- Monitor the body weight and overall health of the mice.

- At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Visualizations

The cytotoxic effects of this compound-PDT are mediated by the induction of apoptosis. The generation of ROS triggers a cascade of signaling events that ultimately lead to programmed cell death.

Caption: Overview of this compound-PDT signaling pathways.

Caption: Experimental workflow for 3D spheroid this compound-PDT.

Conclusion and Future Directions

The early-stage investigations into the biological effects of this compound have established it as a potent photosensitizer with a unique dual mechanism of action that is highly advantageous for treating hypoxic tumors. The preclinical data, particularly from 3D tumor models, are promising. However, further research is required to fully elucidate its therapeutic potential. Future studies should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound-PDT across a broader range of cancer cell lines.

-

Detailed Mechanistic Studies: Further investigating the specific molecular players involved in the Type I and Type II induced apoptotic pathways.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive in vivo studies in various animal models to evaluate the efficacy, pharmacokinetics, and potential toxicity of this compound.

-

Combination Therapies: Exploring the synergistic potential of this compound-PDT with other anti-cancer therapies, such as chemotherapy and immunotherapy.

The continued investigation of this compound holds the potential to introduce a valuable new weapon in the arsenal against difficult-to-treat cancers.

References

The Emergence of EtNBS: A Potent Photosensitizer for Targeted Cancer Therapy

A Technical Guide on the Discovery, Mechanism, and Preclinical Development of 5-ethylamino-9-diethylaminobenzo[a]phenothiazinium chloride (EtNBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photodynamic therapy (PDT) represents a clinically approved and promising modality for the management of various cancers. This minimally invasive treatment strategy utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells. A key challenge in PDT is the development of photosensitizers with optimal photophysical properties, tumor selectivity, and efficacy, particularly in the hypoxic microenvironment characteristic of many solid tumors. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of 5-ethylamino-9-diethylaminobenzo[a]phenothiazinium chloride (this compound), a promising photosensitizer that has demonstrated significant potential in overcoming some of the limitations of conventional PDT. This document details the synthesis, photophysical characteristics, cellular uptake, subcellular localization, and the dual mechanism of action of this compound, which contributes to its effectiveness in hypoxic conditions. Furthermore, this guide outlines key experimental protocols and summarizes the available quantitative data to provide a practical resource for researchers in the field of oncology and photosensitizer development.

Introduction: The Quest for an Ideal Photosensitizer

Photodynamic therapy (PDT) is a three-component therapy involving a photosensitizer, a specific wavelength of light, and oxygen.[1][2] Upon activation by light, the photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[3] These ROS induce cellular damage, leading to apoptosis, necrosis, and autophagy in tumor cells.[3][4] The ideal photosensitizer should exhibit several key characteristics:

-

High tumor selectivity: Preferential accumulation in malignant tissues to minimize damage to healthy cells.

-

Strong absorption in the therapeutic window: Absorption of light at longer wavelengths (600-800 nm) allows for deeper tissue penetration.

-